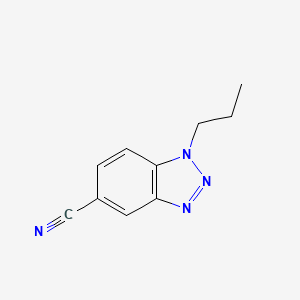
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
Übersicht
Beschreibung
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been reported in the literature . This method involves a radical approach and can be paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions, most notably the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is likely used in Suzuki-Miyaura cross-coupling reactions , which are a type of chemical reaction used to form carbon-carbon bonds. This process is widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Boronic acids are known to play a role in catalysis, particularly in transition metal-catalyzed processes . They can act as ligands to stabilize transition states and intermediates, enhancing the reaction rates and selectivity .
Sensing Applications
The compound may be involved in sensing applications due to the ability of boronic acids to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction can be utilized in both homogeneous assays and heterogeneous detection systems .
Protective Groups in Carbohydrate Chemistry
In carbohydrate chemistry, boronic esters, which can be derived from boronic acids, serve as protective groups. They facilitate selective modifications of glycoside substrates, which is crucial for the synthesis of complex sugars .
Optoelectronics Materials
Borinic acids and their derivatives are used in the development of materials for optoelectronics due to their unique electronic properties. They can be incorporated into polymers or other materials to modify their electronic characteristics .
Medicinal Chemistry
Given the importance of boronic acids in medicinal chemistry, 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid may be utilized in the design and synthesis of new drug candidates. Boronic acids often feature in inhibitors and other biologically active molecules .
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, including the presence of a metal catalyst and the nature of the organic groups involved, can affect the efficacy and stability of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-chloro-2-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKXBHQXGYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



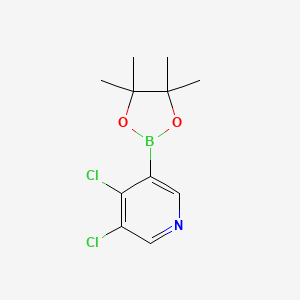
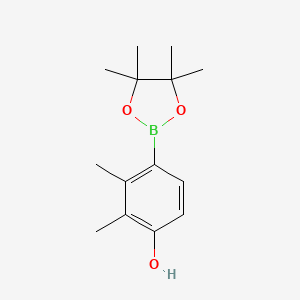
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)
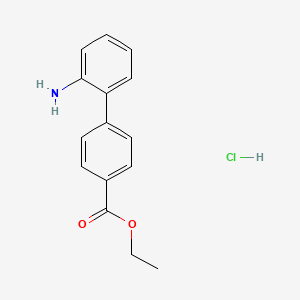


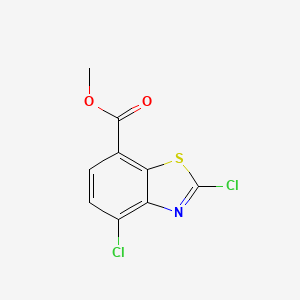
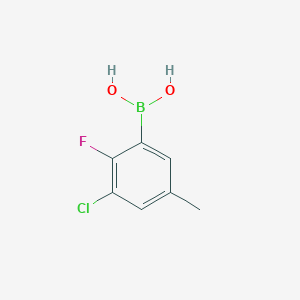

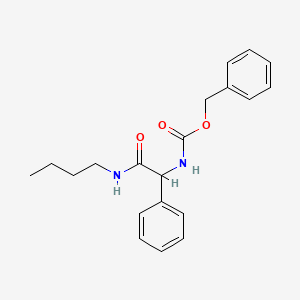
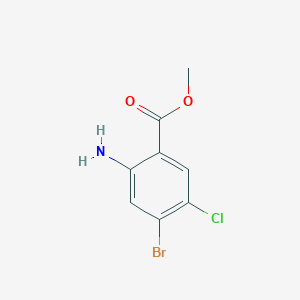
![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)

